N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide
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Overview
Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide, commonly known as CTTH, is a synthetic compound1. It belongs to a class of compounds with a molecular weight of 355.51.
Synthesis Analysis
The synthesis of CTTH is not explicitly mentioned in the available resources. However, it’s known that it’s a synthetic compound1.Molecular Structure Analysis
The molecular structure of CTTH is not directly provided in the available resources. However, its molecular weight is 355.51, which can provide some insights into its molecular structure.Chemical Reactions Analysis
The specific chemical reactions involving CTTH are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of CTTH are not explicitly mentioned in the available resources. However, its molecular weight is 355.51, which can provide some insights into its physical and chemical properties.Scientific Research Applications
Synthesis and Characterization
Cinnamamide derivatives, closely related to N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide, have been extensively studied for their synthesis and characterization. For example, Jin, Sun, and Wu (2011) reported the synthesis of N,N-Bis(2-hydroxyethyl) cinnamamide, a photo-responsive monomer, highlighting its potential as a functional monomer for novel photo-responsive polymers due to its ability to undergo reversible [2+2] cycloaddition under ultraviolet irradiation (Jin, Sun, & Wu, 2011).
Pharmacological Evaluation
Cinnamamide derivatives have been evaluated for various pharmacological activities. For instance, Deng et al. (2011) described the synthesis and antidepressant-like action of N-(2-hydroxyethyl) cinnamamide derivatives in mice, suggesting their potential in addressing depressive symptoms (Deng, Wu, Wei, & Quan, 2011). Furthermore, Żesławska et al. (2018) focused on cinnamamide pharmacophore for anticonvulsant activity, providing evidence from crystallographic studies that highlighted important pharmacophore elements in cinnamamide structures for anticonvulsant activity (Żesławska, Nitek, Marona, & Gunia-Krzyżak, 2018).
Structural Analogs and Antagonists
The role of cinnamamide derivatives as structural analogs and antagonists in various biological systems has been investigated. Dombro and Woolley (1964) studied cinnamamides as structural analogs and antagonists of serotonin, revealing their action as antagonists of the hormone (Dombro & Woolley, 1964).
Safety And Hazards
The safety and hazards associated with CTTH are not detailed in the available resources.
Future Directions
The future directions for the research and application of CTTH are not specified in the available resources.
Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
(E)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c1-16(23)18-10-11-19(25-18)21(13-5-6-14-21)15-22-20(24)12-9-17-7-3-2-4-8-17/h2-4,7-12,16,23H,5-6,13-15H2,1H3,(H,22,24)/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXRQWHFCWUZLI-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C=CC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)/C=C/C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide |
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